![molecular formula C16H23N3O2 B2464280 1',2'-ジヒドロスピロ[ピペリジン-4,3'-ピロロ[2,3-C]ピリジン]-1-カルボン酸tert-ブチル CAS No. 857730-11-1](/img/structure/B2464280.png)

1',2'-ジヒドロスピロ[ピペリジン-4,3'-ピロロ[2,3-C]ピリジン]-1-カルボン酸tert-ブチル

説明

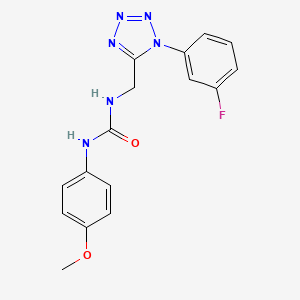

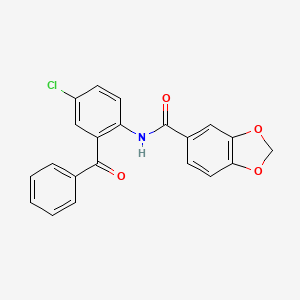

The compound is a spiro compound, which is a type of compound where two rings share a single atom. In this case, the shared atom is part of both a piperidine ring (a six-membered ring with one nitrogen atom) and a pyrrolopyridine ring (a fused ring system containing a five-membered ring with two nitrogen atoms attached to a six-membered ring with one nitrogen atom) .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the piperidine ring, followed by the formation of the pyrrolopyridine ring. The exact methods would depend on the starting materials and the specific substitutions on the rings .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spiro junction of the two rings. The piperidine ring is saturated (containing only single bonds), while the pyrrolopyridine ring is aromatic (containing a cyclic, planar arrangement of pi bonds). The tert-butyl group and the carboxylate group are both attached to the same carbon atom, which is part of the piperidine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by several factors, including the aromaticity of the pyrrolopyridine ring, the basicity of the nitrogen atom in the piperidine ring, and the presence of the electron-withdrawing carboxylate group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. The presence of the polar carboxylate group could enhance its solubility in polar solvents, while the tert-butyl group could improve its solubility in nonpolar solvents .科学的研究の応用

太陽電池技術

- 色素増感太陽電池 (DSSC): 4-tert-ブチルピリジンなどの関連化合物と同様に , 1',2'-ジヒドロスピロ[ピペリジン-4,3'-ピロロ[2,3-C]ピリジン]-1-カルボン酸tert-ブチルは、DSSC用のレドックス電解質に添加剤として使用できます。その役割は、電子移動効率を向上させることです。

グリーンケミストリーと酸化反応

- 金属フリー酸化: 研究者らは、1',2'-ジヒドロスピロ[ピペリジン-4,3'-ピロロ[2,3-C]ピリジン]-1-カルボン酸tert-ブチルを、金属フリーC–H官能化反応における酸化剤として検討してきました . その過酸ベンゾエート部分は、酸化プロセスを促進します。

将来の方向性

特性

IUPAC Name |

tert-butyl spiro[1,2-dihydropyrrolo[2,3-c]pyridine-3,4'-piperidine]-1'-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O2/c1-15(2,3)21-14(20)19-8-5-16(6-9-19)11-18-13-10-17-7-4-12(13)16/h4,7,10,18H,5-6,8-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONXYGXWYXLRMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=C2C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3,4,5,6-pentamethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2464198.png)

![N-(1-benzylpiperidin-4-yl)-2-[1-(2-thienylsulfonyl)piperidin-4-yl]acetamide](/img/no-structure.png)

methanone](/img/structure/B2464201.png)

![3-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidine hydrobromide](/img/structure/B2464207.png)

![N-[2-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-2-phenoxyacetamide](/img/structure/B2464208.png)

![5-[4-(3-methoxyphenyl)piperazino]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2464216.png)

![2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-benzylpiperidin-1-yl)ethanone](/img/structure/B2464218.png)